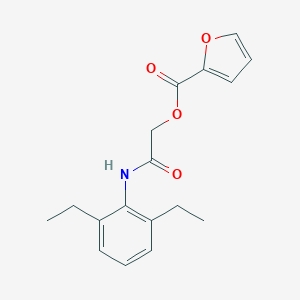![molecular formula C20H20N2O6 B270989 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been extensively studied for its scientific research applications, particularly in the field of neuroscience and pharmacology.
作用機序
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor site and preventing the binding of adenosine. This results in a decrease in the inhibitory effects of adenosine on neurotransmitter release and neuronal activity. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the modulation of intracellular signaling pathways and ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the specific experimental conditions and the target tissue. In general, this compound has been found to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, and to enhance synaptic plasticity and long-term potentiation. This compound has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving myocardial function.
実験室実験の利点と制限
One of the major advantages of using 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise manipulation of adenosine signaling without affecting other receptor systems. This compound is also relatively stable and easy to handle, making it a convenient research tool. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several areas of future research that could benefit from the use of 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound could be used to investigate the effects of adenosine A1 receptor modulation on neuronal function and survival in these diseases. Another area of interest is the potential therapeutic applications of this compound in cardiovascular disease, where its cardioprotective effects could be harnessed to improve patient outcomes. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential side effects or limitations of its use in research.
合成法
The synthesis of 1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid involves several steps, starting with the reaction of 2,5-dimethoxyaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 4-(4-aminophenyl)-2,4-dioxobutanoic acid to form the desired product, this compound. Several modifications to the synthesis method have been reported in the literature, including the use of different starting materials and reaction conditions.
科学的研究の応用
1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid is primarily used as a research tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes. The adenosine A1 receptor is widely distributed in the central nervous system and plays an important role in regulating neuronal activity, neurotransmitter release, and synaptic plasticity. This compound has been used to study the effects of adenosine A1 receptor activation or inhibition on sleep-wake cycles, pain perception, cardiovascular function, and cognition.
特性
分子式 |
C20H20N2O6 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
1-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O6/c1-27-15-7-8-17(28-2)16(10-15)21-19(24)12-3-5-14(6-4-12)22-11-13(20(25)26)9-18(22)23/h3-8,10,13H,9,11H2,1-2H3,(H,21,24)(H,25,26) |
InChIキー |
DYTCHYQREVQOAN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)

![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)